molecular formula C19H19ClN2O2 B4501456 {[5-(3-chloro-4-methylphenyl)furan-2-yl]methyl}[2-(pyridin-2-yloxy)ethyl]amine

{[5-(3-chloro-4-methylphenyl)furan-2-yl]methyl}[2-(pyridin-2-yloxy)ethyl]amine

Cat. No.: B4501456
M. Wt: 342.8 g/mol
InChI Key: YLCILEYUXUDGHR-UHFFFAOYSA-N
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Description

The compound “{[5-(3-chloro-4-methylphenyl)furan-2-yl]methyl}[2-(pyridin-2-yloxy)ethyl]amine” is a complex organic molecule that features a furan ring, a pyridine ring, and a chlorinated phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “{[5-(3-chloro-4-methylphenyl)furan-2-yl]methyl}[2-(pyridin-2-yloxy)ethyl]amine” typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Chlorination and Methylation: The phenyl group is chlorinated and methylated using reagents such as chlorine gas and methyl iodide.

    Coupling Reactions: The furan ring is then coupled with the chlorinated phenyl group using palladium-catalyzed cross-coupling reactions.

    Attachment of the Pyridine Ring: The pyridine ring is introduced through nucleophilic substitution reactions, often using pyridine derivatives and appropriate leaving groups.

    Final Assembly: The final step involves the coupling of the furan-phenyl intermediate with the pyridine derivative under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can occur at the nitro groups (if present) using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorinated phenyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, the compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to interact with biological macromolecules.

Medicine

In medicinal chemistry, the compound is investigated for its potential as a therapeutic agent. Its structural features make it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry

In the industrial sector, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of “{[5-(3-chloro-4-methylphenyl)furan-2-yl]methyl}[2-(pyridin-2-yloxy)ethyl]amine” involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium Chloride: A quaternary ammonium compound with antimicrobial properties.

    Domiphen Bromide: Another quaternary ammonium compound used as a disinfectant.

Uniqueness

The uniqueness of “{[5-(3-chloro-4-methylphenyl)furan-2-yl]methyl}[2-(pyridin-2-yloxy)ethyl]amine” lies in its combination of a furan ring, a chlorinated phenyl group, and a pyridine ring. This structural arrangement provides distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

N-[[5-(3-chloro-4-methylphenyl)furan-2-yl]methyl]-2-pyridin-2-yloxyethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O2/c1-14-5-6-15(12-17(14)20)18-8-7-16(24-18)13-21-10-11-23-19-4-2-3-9-22-19/h2-9,12,21H,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLCILEYUXUDGHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=C(O2)CNCCOC3=CC=CC=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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{[5-(3-chloro-4-methylphenyl)furan-2-yl]methyl}[2-(pyridin-2-yloxy)ethyl]amine
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{[5-(3-chloro-4-methylphenyl)furan-2-yl]methyl}[2-(pyridin-2-yloxy)ethyl]amine
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{[5-(3-chloro-4-methylphenyl)furan-2-yl]methyl}[2-(pyridin-2-yloxy)ethyl]amine
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{[5-(3-chloro-4-methylphenyl)furan-2-yl]methyl}[2-(pyridin-2-yloxy)ethyl]amine
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{[5-(3-chloro-4-methylphenyl)furan-2-yl]methyl}[2-(pyridin-2-yloxy)ethyl]amine
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{[5-(3-chloro-4-methylphenyl)furan-2-yl]methyl}[2-(pyridin-2-yloxy)ethyl]amine

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